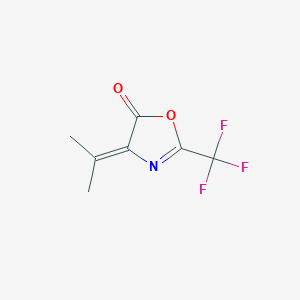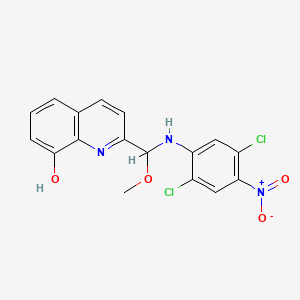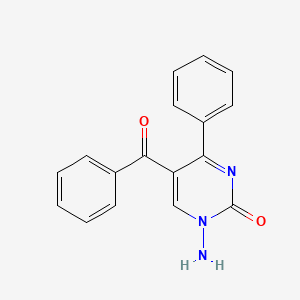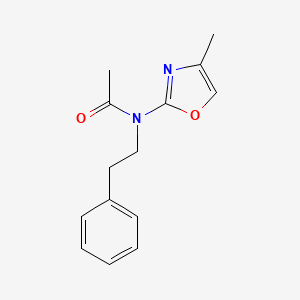
Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methyloxazol-2-yl)-N-phenethylacetamide is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 4-position and a phenethylacetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide typically involves the formation of the oxazole ring followed by the introduction of the phenethylacetamide group. One common method involves the cyclization of an appropriate precursor, such as an amino alcohol or a carboxylic acid derivative, under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents or catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methyloxazol-2-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives .
Applications De Recherche Scientifique
N-(4-Methyloxazol-2-yl)-N-phenethylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mécanisme D'action
The mechanism of action of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenethylacetamide moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole Derivatives: Compounds like 4-methyl-2-phenyl-oxazole and 2-phenethyl-4-methyl-oxazole share structural similarities with N-(4-Methyloxazol-2-yl)-N-phenethylacetamide.
Phenethylacetamide Derivatives: Compounds such as N-phenethylacetamide and N-(2-phenylethyl)-acetamide are structurally related.
Uniqueness
N-(4-Methyloxazol-2-yl)-N-phenethylacetamide is unique due to the specific combination of the oxazole ring and phenethylacetamide moiety, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
57068-31-2 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C14H16N2O2/c1-11-10-18-14(15-11)16(12(2)17)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 |
Clé InChI |
HVJSWOOOQOKJDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC(=N1)N(CCC2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)

![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)

![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)

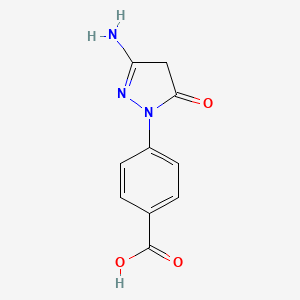

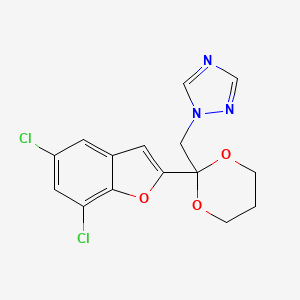
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)

